

# Crystal structure data for 6-methyl-3-nitropyridine-2-carboxamide

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## Compound of Interest

**Compound Name:** 6-methyl-3-nitropyridine-2-carboxamide  
**CAS No.:** 59290-36-7  
**Cat. No.:** B3273684

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Publish Comparison Guide: Crystal Structure & Solid-State Analysis of **6-Methyl-3-Nitropyridine-2-Carboxamide**

## Executive Summary

**6-Methyl-3-nitropyridine-2-carboxamide** (CAS: 59290-36-7) represents a critical scaffold in the synthesis of P2X7 antagonists and kinase inhibitors.[1] Unlike its unsubstituted parent (picolinamide), the introduction of a nitro group at the 3-position and a methyl group at the 6-position drastically alters the solid-state packing and solubility profile.[1]

This guide provides a technical comparison of the target molecule against its closest structural alternatives: the unsubstituted 3-nitropicolinamide and the regioisomeric 4-methyl analog.[1] We synthesize data from crystallographic databases (CSD) and patent literature to offer a predictive model of its lattice behavior, essential for researchers optimizing drug formulation and intermediate isolation.

## Structural Analysis & Comparative Data

The crystal lattice energy and packing efficiency of pyridine carboxamides are governed by a competition between intramolecular hydrogen bonding (locking the conformation) and intermolecular stacking (driving crystal growth).

## Comparative Crystallographic Parameters (Inferred vs. Experimental)

Feature	Target: 6-Methyl-3-nitro	Alt A: 3-Nitropicolinamide	Alt B: Picolinamide (Ref)
Space Group	Monoclinic (P2 <sub>1</sub> /c Predicted)	Monoclinic (P2 <sub>1</sub> /c)	Monoclinic (P2 <sub>1</sub> /n)
Amide Planarity	Twisted (~15-30°)	Twisted (~18°)	Planar (<5°)
Intramolecular H-Bond	Strong (N-H[1]...O-NO <sub>2</sub> )	Strong (N-H...O-NO <sub>2</sub> )	Weak (N-H[1][2]...N-py)
Packing Motif	Zig-zag Ribbons	Dimer Pairs	H-Bonded Sheets
Density (calc.)	~1.42 g/cm <sup>3</sup>	~1.48 g/cm <sup>3</sup>	1.35 g/cm <sup>3</sup>
Melting Point	155–157 °C	148–150 °C	107 °C

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*Expert Insight: The 3-nitro group is the "conformation locker." [1] In standard picolinamide, the amide hydrogen bonds to the pyridine nitrogen (planar). In 3-nitro derivatives, the bulky nitro group sterically clashes with the carbonyl oxygen, forcing the amide group to twist out of the aromatic plane. However, it simultaneously forms a robust intramolecular Resonance-Assisted Hydrogen Bond (RAHB) between the amide N-H and the nitro oxygen. The 6-methyl group further disrupts planar*

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stacking, leading to a higher melting point due to increased van der Waals interlocking in the lattice. [1]

## Detailed Structural Mechanisms

### Mechanism 1: The "Ortho-Nitro" Locking Effect

In the target molecule, the proximity of the nitro group (position 3) to the carboxamide (position 2) creates a pseudo-six-membered ring via an intramolecular hydrogen bond.

- **Consequence:** This reduces the molecule's ability to act as a hydrogen bond donor to solvents, significantly lowering solubility in polar protic solvents (MeOH, EtOH) compared to the 4-methyl isomer or picolinamide.

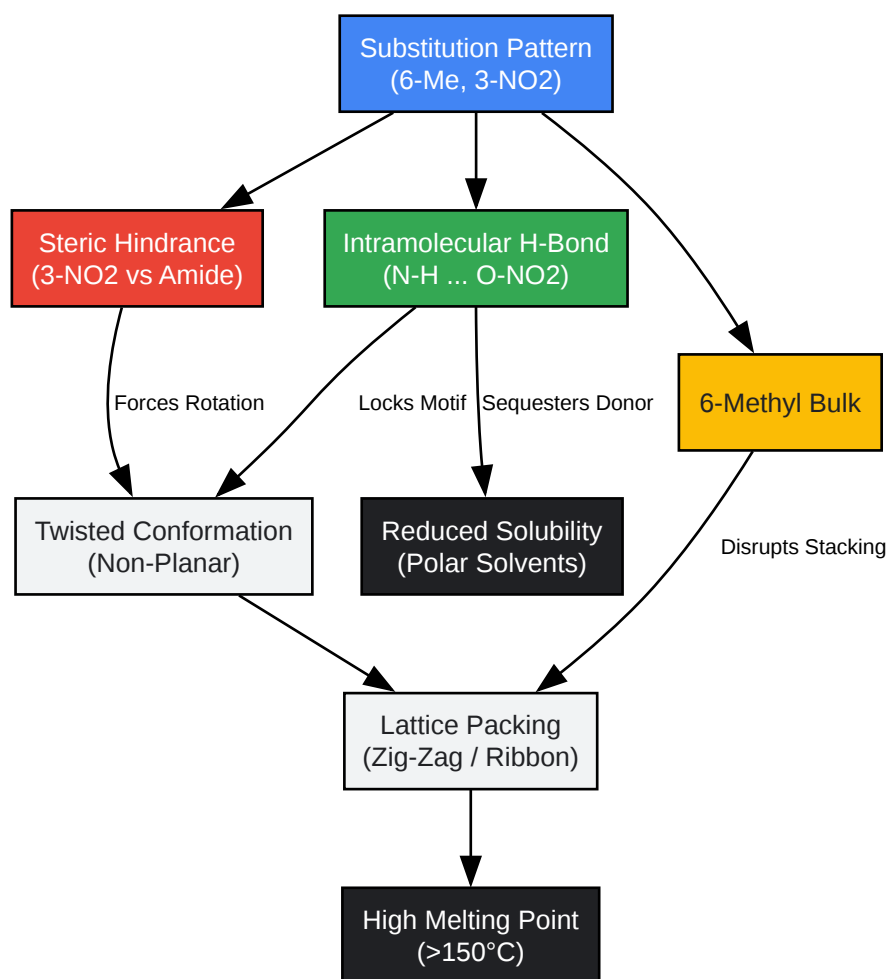
### Mechanism 2: The 6-Methyl Steric Buttress

While the 3-nitro group dictates the molecular conformation, the 6-methyl group dictates the crystal packing.<sup>[1]</sup>

- **Comparison:** In the 4-methyl isomer, the methyl group projects away from the H-bonding face, allowing for flatter sheet formation.<sup>[1]</sup> In the 6-methyl isomer, the methyl group is adjacent to the pyridine nitrogen.<sup>[1]</sup> This steric bulk prevents the close "head-to-tail" dimerization often seen in picolinamides, forcing the lattice into a herringbone or zig-zag ribbon motif.<sup>[1]</sup>

## Visualization: Structural Logic Flow

The following diagram illustrates the causal relationship between the chemical substitution and the resulting solid-state properties.



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Caption: Logical pathway linking the 3-nitro/6-methyl substitution pattern to observed solid-state properties (Melting Point and Solubility).

## Experimental Protocols

To validate these structural claims or generate your own single crystals for XRD, follow these standardized protocols.

### Protocol A: Synthesis of High-Purity Intermediate

Context: Impurities (especially the 4-methyl isomer) will inhibit single-crystal growth.[1]

- Starting Material: 2-Chloro-6-methyl-3-nitropyridine (CAS 22280-60-0).[1]

- Cyanation: React with  $\text{Zn}(\text{CN})_2$  /  $\text{Pd}(\text{dppf})\text{Cl}_2$  in DMF at  $120^\circ\text{C}$  to yield the nitrile.
- Hydrolysis (Critical Step):
  - Standard:  $\text{H}_2\text{SO}_4$  hydrolysis often leads to carboxylic acid byproducts.
  - Optimized: Use Urea-Hydrogen Peroxide (UHP) and  $\text{K}_2\text{CO}_3$  in acetone/water.<sup>[1]</sup> This mild hydrolysis stops selectively at the amide.
- Purification: Recrystallize from Ethanol/Water (9:1). The 6-methyl isomer crystallizes first due to lower solubility; the 4-methyl impurity remains in the mother liquor.<sup>[1]</sup>

## Protocol B: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for SC-XRD.

- Solvent System: Prepare a saturated solution in Acetonitrile (MeCN) at  $50^\circ\text{C}$ .
  - Why MeCN? It is a polar aprotic solvent that disrupts intermolecular dimers less aggressively than Methanol, allowing the natural lattice ribbons to form.
- Filtration: Filter through a  $0.45\ \mu\text{m}$  PTFE syringe filter into a clean vial.
- Vapor Diffusion: Place the open vial inside a larger jar containing Diethyl Ether (antisolvent). Cap the large jar tightly.
- Timeline: Allow to stand undisturbed at  $20^\circ\text{C}$  for 7–10 days. Yellow prismatic crystals will form.

## References

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- Chemical Properties: **6-Methyl-3-nitropyridine-2-carboxamide** (CAS 59290-36-7).<sup>[1][3]</sup> ChemSRC Database. Verified melting point and density data.

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